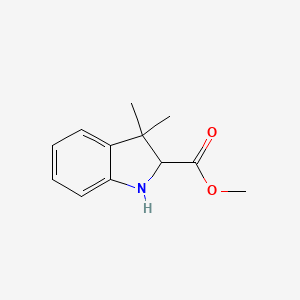

Methyl 3,3-dimethylindoline-2-carboxylate

Description

Methyl 3,3-dimethylindoline-2-carboxylate is an indoline derivative featuring a bicyclic structure comprising a benzene ring fused to a five-membered nitrogen-containing ring (indoline core). The compound is substituted with two methyl groups at the 3,3-positions and a methoxycarbonyl (ester) group at the 2-position. Its molecular formula is C₁₂H₁₅NO₂, with a molecular weight of 205.25 g/mol (calculated). This ester-functionalized indoline is listed by suppliers like CymitQuimica under reference code 10-F686818, indicating its availability for research and industrial applications .

Indoline derivatives are pivotal in organic synthesis and medicinal chemistry due to their structural versatility. The dimethyl substitution at the 3,3-positions likely enhances steric hindrance, influencing reactivity and stability compared to analogous compounds.

Properties

Molecular Formula |

C12H15NO2 |

|---|---|

Molecular Weight |

205.25 g/mol |

IUPAC Name |

methyl 3,3-dimethyl-1,2-dihydroindole-2-carboxylate |

InChI |

InChI=1S/C12H15NO2/c1-12(2)8-6-4-5-7-9(8)13-10(12)11(14)15-3/h4-7,10,13H,1-3H3 |

InChI Key |

ZVVLUZYFSYMXPV-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(NC2=CC=CC=C21)C(=O)OC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,3-dimethylindoline-2-carboxylate typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the Fischer indole synthesis, where phenylhydrazines react with ketones or aldehydes in the presence of an acid catalyst to form the indole ring system . The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale Fischer indole synthesis with optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,3-dimethylindoline-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding indole-2-carboxylates.

Reduction: Reduction reactions can convert it to different indoline derivatives.

Substitution: Electrophilic substitution reactions can occur at the indoline ring, leading to various substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted indoline-2-carboxylates, which can be further functionalized for specific applications.

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity

Recent studies have highlighted the potential of methyl 3,3-dimethylindoline-2-carboxylate derivatives as antiviral agents. For instance, a series of 3-oxindole derivatives, closely related to this compound, demonstrated significant inhibitory effects against HIV-1 reverse transcriptase, indicating their potential as small molecule inhibitors in antiviral therapy . The structural modifications of these derivatives enhance their bioactivity and selectivity.

Antitumor Properties

this compound has also been investigated for its antitumor properties. Compounds bearing the oxindole moiety have shown promise as potent antitumor agents. The mechanism involves the induction of apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics .

Organic Synthesis

Reagent in Chemical Reactions

In synthetic organic chemistry, this compound serves as a valuable intermediate for the synthesis of various complex organic molecules. It is utilized in reactions such as C-H amination and the formation of new carbon-nitrogen bonds. This versatility allows chemists to create diverse molecular architectures with potential applications in pharmaceuticals and agrochemicals .

Fluorescent Probes

The compound has been explored as a sensitive fluorescent probe for detecting fat deposits in biological systems. Its ability to emit fluorescence upon interaction with specific biomolecules makes it useful for imaging applications in cellular biology .

Materials Science

Polymer Synthesis

this compound derivatives are being studied for their role in polymer chemistry. The incorporation of this compound into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for advanced material applications .

Case Studies

Mechanism of Action

The mechanism of action of Methyl 3,3-dimethylindoline-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use. For instance, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares methyl 3,3-dimethylindoline-2-carboxylate with key analogs:

*Ethyl (3aS,8aR)-3a-(3-methoxy-3-oxopropyl)-1-((methoxycarbonyl)amino)-2-methyl-1,3a,8,8a-tetrahydropyrrolo[2,3-b]indole-3-carboxylate .

Key Observations:

Core Structure Differences :

- Indoline (saturated nitrogen-containing ring) vs. indole (aromatic nitrogen-containing ring): The saturated indoline core in the target compound may confer distinct electronic properties compared to aromatic indole derivatives like methyl 2-methylindole-3-carboxylate .

- Pyrroloindole derivatives (e.g., ) exhibit fused ring systems, expanding applications in asymmetric synthesis .

- Substituent Effects: 3,3-Dimethyl vs.

Commercial Availability

- This compound : Available via CymitQuimica (Ref: 10-F686818), though listed as "discontinued" in certain quantities .

Biological Activity

Methyl 3,3-dimethylindoline-2-carboxylate is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a bicyclic indole structure with a methyl ester group at the carboxylic acid position (C-2) and two methyl groups at the C-3 position. This unique configuration influences its reactivity and biological interactions.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Initial studies suggest that the compound may possess antimicrobial effects against certain bacterial strains .

- Anticancer Potential : The compound has been evaluated for its ability to inhibit cancer cell proliferation. Specific mechanisms may involve the modulation of enzyme activity related to cancer pathways .

- Anti-inflammatory Effects : Indole derivatives are known for anti-inflammatory properties, which may extend to this compound .

The mechanism of action for this compound involves interactions with specific molecular targets. It may modulate enzyme activity or bind to receptors involved in disease pathways. The presence of the indole structure allows for electrophilic substitution reactions, which can enhance its biological efficacy .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Anticancer Activity : A study demonstrated that derivatives of indole compounds, including this compound, showed significant inhibition of cancer cell lines. The study highlighted structure-activity relationships that suggest modifications to the indole structure can enhance anticancer effects .

- Antimicrobial Testing : In vitro tests indicated that this compound exhibits antimicrobial activity against various pathogens. The results suggest a potential role in developing new antimicrobial agents .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| Methyl Indole-2-carboxylate | Indole ring with a carboxylic acid at C-2 | Less sterically hindered than methyl 3,3-dimethyl |

| 1-Methylindole | Methyl group at C-1 of the indole structure | Different substitution pattern affecting reactivity |

| 5-Methoxyindole | Methoxy group at C-5 | Enhanced solubility and altered pharmacokinetics |

| This compound | Two methyl groups at C-3 affecting selectivity | Increased steric hindrance enhances selectivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.